5-Chloroimidazo[1,2-C]pyrimidine
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Overview
Description
5-Chloroimidazo[1,2-C]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a type of imidazo pyrimidinone, which has been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
Synthesis Analysis
The synthesis of 5-Chloroimidazo[1,2-C]pyrimidine involves several steps, including protection as the phthalimide, chlorination, nucleophilic substitution, deprotection, acylation, and cyclodehydration . A series of compounds substituted with aromatic moieties at position 8 has been tested in in vitro enzyme assays .Molecular Structure Analysis
The molecular structure of 5-Chloroimidazo[1,2-C]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a molecular weight of 153.57 g/mol . The InChI code is 1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H .Physical And Chemical Properties Analysis
5-Chloroimidazo[1,2-C]pyrimidine has a molecular weight of 153.57 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 130. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Synthetic and Medicinal Aspects of Pyrimidine Scaffolds
Pyrimidine scaffolds, including structures related to 5-Chloroimidazo[1,2-c]pyrimidine, play a crucial role in drug discovery due to their broad range of medicinal properties. These compounds are utilized as building blocks for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory properties, and more. Structure-activity relationship (SAR) studies highlight the potential for further exploration and development of these compounds in various disease targets (Cherukupalli et al., 2017).
Pyrimidine Analogs in Drug Development
Pyrimidines, due to their presence in DNA and RNA, form the basis of many pharmacological agents with a wide range of activities, including anticancer and anti-HIV effects. This review emphasizes the significance of pyrimidine analogs in the pharmaceutical industry and their role as a versatile scaffold for drug discovery, underscoring the importance of pyrimidine derivatives in developing new therapeutics (JeelanBasha & Goudgaon, 2021).
Imidazo[1,2-a]pyrimidines and Related Compounds
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloroimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBUAPPCTMEOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680988 |
Source
|
Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-C]pyrimidine | |
CAS RN |
1208086-02-5 |
Source
|
Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloroimidazo[1,2-c]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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